Boiling Point Differentiation
The predicted boiling point of 7‑(difluoromethyl)isoquinoline is 281.4 ± 30.0 °C at 760 mmHg, which places it intermediate between the more volatile 7‑(trifluoromethyl)isoquinoline (258.0 ± 35.0 °C) and the significantly higher boiling 7‑bromoisoquinoline (312.3 ± 15.0 °C) and 7‑iodoisoquinoline (336.8 ± 15.0 °C) [1][2][3]. This ~23 °C higher boiling point relative to the trifluoromethyl analog indicates stronger intermolecular interactions, likely due to the hydrogen-bond donor capability of the –CF₂H group, which affects distillation and chromatographic purification conditions.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 281.4 ± 30.0 °C |
| Comparator Or Baseline | 7‑(Trifluoromethyl)isoquinoline: 258.0 ± 35.0 °C; 7‑Bromoisoquinoline: 312.3 ± 15.0 °C; 7‑Iodoisoquinoline: 336.8 ± 15.0 °C |
| Quantified Difference | +23.4 °C vs. trifluoromethyl analog; −30.9 °C vs. bromo analog; −55.4 °C vs. iodo analog |
| Conditions | Predicted values from ChemSpider and Chemsrc databases using standard computational models |
Why This Matters
The boiling point directly impacts purification method selection (e.g., distillation vs. recrystallization) and thermal stability assessment, making 7‑(difluoromethyl)isoquinoline a distinct choice for process chemistry optimization.
- [1] ChemSpider. 7-(Trifluoromethyl)isoquinoline. CAS 1194375-56-8. Available at: http://pharmasea.chemspider.com/Chemical-Structure.30781982.html View Source
- [2] ChemSpider. 7-Bromoisoquinoline. CAS 58794-09-5. Available at: http://pharmasea.chemspider.com/Chemical-Structure.2034222.html View Source
- [3] ChemSpider. 7-Iodoisoquinoline. CAS 75476-83-4. Available at: http://legacy.chemspider.com/Chemical-Structure.120855.html View Source
